1-Chloro-1-(methylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-methylsulfanyl-propan-2-one is an organic compound with the molecular formula C4H7ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylsulfanyl-propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-methylsulfanyl-propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-1-methylsulfanyl-propan-2-one may involve the continuous flow of reactants through a reactor, allowing for efficient heat management and product separation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-methylsulfanyl-propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2) are typical.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF) are frequently employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-amino-1-methylsulfanyl-propan-2-one, 1-hydroxy-1-methylsulfanyl-propan-2-one, or 1-methylsulfanyl-1-thiopropan-2-one can be formed.
Oxidation: Products include 1-chloro-1-methylsulfinyl-propan-2-one (sulfoxide) and 1-chloro-1-methylsulfonyl-propan-2-one (sulfone).
Reduction: The primary product is 1-chloro-1-methylsulfanyl-propan-2-ol.
Scientific Research Applications
1-Chloro-1-methylsulfanyl-propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated ketones and sulfanyl groups on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-chloro-1-methylsulfanyl-propan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various functionalized products. The methylsulfanyl group can be oxidized to sulfoxides or sulfones, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
1-Chloro-2-methylsulfanyl-propan-2-one: Similar structure but with the chlorine atom on the second carbon.
1-Bromo-1-methylsulfanyl-propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-methylsulfanyl-butan-2-one: Similar structure but with an additional carbon in the chain.
Uniqueness: 1-Chloro-1-methylsulfanyl-propan-2-one is unique due to the specific positioning of the chlorine and methylsulfanyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
56870-03-2 |
---|---|
Molecular Formula |
C4H7ClOS |
Molecular Weight |
138.62 g/mol |
IUPAC Name |
1-chloro-1-methylsulfanylpropan-2-one |
InChI |
InChI=1S/C4H7ClOS/c1-3(6)4(5)7-2/h4H,1-2H3 |
InChI Key |
HKGZGKXNOQKDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.